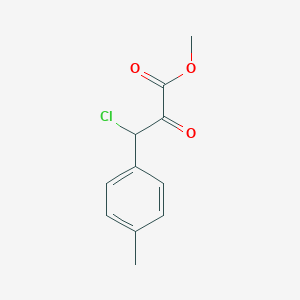

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Description

Contextual Significance of α-Halo β-Keto Esters in Advanced Organic Synthesis

α-Halo β-keto esters are widely regarded as versatile synthons, or building blocks, in advanced organic synthesis. Their utility stems from their bifunctional nature, possessing two distinct electrophilic centers: the α-carbon bonded to the halogen and the carbonyl carbon of the ketone. wikipedia.org This duality allows for a wide range of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

The reactivity of these compounds makes them key intermediates in the synthesis of more complex molecules. wikipedia.org They are particularly important in the construction of various heterocyclic systems, such as thiazoles and pyrroles, which are common motifs in pharmaceuticals and biologically active compounds. wikipedia.org The inductive effect of the carbonyl groups increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic substitution reactions. nih.govjove.com This predictable reactivity allows chemists to introduce a variety of functional groups at the α-position, paving the way for the assembly of intricate molecular architectures.

Overview of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate as a Representative Aryl α-Chloro β-Keto Ester

This compound is a representative member of the aryl α-chloro β-keto ester class. Its structure consists of a propanoate backbone with a methyl ester, a ketone at the C2 position, a chlorine atom at the C3 position, and an aromatic p-tolyl group also attached to C3. This compound serves as a high-purity intermediate in pharmaceutical and chemical research. musechem.com

The combination of its functional groups makes it a valuable tool for synthesizing bioactive molecules and complex organic frameworks. musechem.com Researchers utilize this compound and its analogs to explore reaction mechanisms and develop novel therapeutic agents. musechem.commyskinrecipes.com Its structural properties are ideal for studying chemical reactivity within this specific compound class. myskinrecipes.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 191152-70-2 |

| Molecular Formula | C₁₁H₁₁ClO₃ |

| Appearance | Not specified in search results |

| Application | Intermediate in drug discovery and organic synthesis musechem.com |

Historical Development and Current Research Landscape Pertaining to this Compound Class

The chemistry of α-halo β-keto esters is built upon the foundational methods for preparing their constituent functional groups. Historically, α-halo ketones were synthesized by the direct halogenation of a ketone with a halogen source. wikipedia.org Similarly, the synthesis of β-keto esters has long been dominated by methods like the Claisen condensation, a reaction between two ester molecules. niscpr.res.inresearchgate.net These classical methods, while effective, often required harsh conditions.

The modern research landscape has shifted towards developing more sophisticated and selective synthetic methodologies. A significant area of focus is asymmetric synthesis, which aims to produce specific stereoisomers of chiral molecules. acs.org Optically active halogen-containing compounds are crucial in drug design, and recent efforts have produced highly enantioselective methods for the α-chlorination of β-keto esters. acs.org This is often achieved using organocatalysts, such as hybrid Cinchona alkaloids, which can facilitate the reaction with high yields and excellent enantiomeric excess even at very low catalyst loadings. acs.org

Current research also emphasizes the use of novel catalytic systems to improve reaction efficiency and environmental friendliness. This includes the development of metal-catalyzed transformations and microwave-assisted synthesis, which can accelerate reaction times and increase yields. niscpr.res.innih.gov The ongoing exploration of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis further highlights the expanding utility of this compound class in creating complex chiral molecules for natural product synthesis and drug development. nih.gov

Table 2: Key Reactions Involving α-Halo β-Keto Esters

| Reaction Type | Description |

| Nucleophilic Substitution | The halogen at the α-position is displaced by a nucleophile. This is a common pathway for introducing new functional groups. wikipedia.orgjove.com |

| Darzens Reaction | Reaction with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester). wikipedia.org |

| Heterocycle Synthesis | Used as precursors for synthesizing heterocycles like thiazoles (by reacting with thioamides) and pyrroles. wikipedia.org |

| Alkylation | The enolate formed by deprotonation at the α-carbon can be alkylated, forming a new C-C bond. jove.com |

Properties

IUPAC Name |

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7-3-5-8(6-4-7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZWGZDVQIMLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Chloro 2 Oxo 3 P Tolyl Propanoate and Analogues

Asymmetric α-Halogenation Strategies

The introduction of a halogen atom at the α-position of a carbonyl compound, particularly in a stereoselective manner, is a pivotal transformation in organic synthesis. It creates a chiral center and provides a versatile functional handle for subsequent modifications. For β-keto esters like methyl 2-oxo-3-(p-tolyl)propanoate, the precursor to Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate, asymmetric α-halogenation is the key step to establishing the compound's stereochemistry. This section explores advanced methodologies developed to achieve this transformation with high enantioselectivity, focusing on both organocatalytic and metal-catalyzed strategies.

Organocatalytic Approaches for Enantioselective Chlorination

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. By using small, chiral organic molecules, these methods often provide high stereoselectivity under mild reaction conditions. For the α-chlorination of β-keto esters, several organocatalytic strategies have proven effective.

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts for asymmetric halogenation. These naturally derived, bifunctional molecules can activate both the nucleophile and the electrophile, guiding the stereochemical outcome of the reaction.

Research has demonstrated the highly enantioselective α-chlorination of a wide range of β-keto esters using hybrid amide-based Cinchona alkaloid catalysts. acs.orgnih.govnih.gov These processes can achieve excellent yields (up to 99%) and very high enantiomeric excess (ee), reaching up to 97%. acs.orgnih.gov A key advantage is the low catalyst loading required, with as little as 0.5 mol% of the catalyst being sufficient to drive the reaction efficiently. nih.govnih.gov The mechanism often involves the Cinchona species acting as a nucleophilic catalyst. It reacts with the chlorinating agent, such as N-chlorosuccinimide (NCS), to generate a chiral electrophilic chlorine-transfer reagent in situ. nih.gov This chiral intermediate then delivers the chlorine atom to the enolate of the β-keto ester in a highly face-selective manner. The use of pseudo-enantiomeric alkaloids (e.g., quinine (B1679958) vs. quinidine (B1679956) derivatives) allows for the selective synthesis of either enantiomer of the α-chloro-β-keto ester. nih.gov

Table 1: Cinchona Alkaloid-Catalyzed α-Chlorination of β-Keto Esters This table presents representative results for the enantioselective chlorination of various β-keto ester substrates using Cinchona alkaloid-based catalysts and N-chlorosuccinimide (NCS) as the chlorine source.

| Substrate | Catalyst Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Hybrid Amide-Based Cinchona Derivative | 0.5 | >99 | 97 | acs.orgnih.gov |

| Benzyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Hybrid Amide-Based Cinchona Derivative | 0.5 | 99 | 93 | nih.gov |

| Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Hybrid Amide-Based Cinchona Derivative | 0.5 | 98 | 95 | nih.gov |

| Various β-Keto Esters | Simple Cinchona Alkaloids | 20 | Good | Good | nih.gov |

Phase Transfer Catalysis (PTC) is a valuable technique for reactions involving reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of α-chlorination, the β-keto ester resides in an organic solvent, while a solid base (like potassium fluoride) and the catalyst facilitate the reaction. acs.org

Many Cinchona alkaloid derivatives function effectively as chiral phase-transfer catalysts. acs.orgnih.gov In these systems, the catalyst possesses a quaternary ammonium (B1175870) salt moiety that forms an ion pair with the enolate of the β-keto ester, generated by the base. This chiral ion pair is soluble in the organic phase and is steered by the catalyst's chiral scaffold to react with the electrophilic chlorine source (e.g., NCS) from a specific face, thereby inducing asymmetry. acs.org The development of hybrid catalysts that incorporate both an ionic function for phase transfer and a hydrogen bond donor has been a significant advancement, allowing for more defined stereochemical control and satisfactory levels of asymmetric induction. acs.orgnih.gov This dual-activation mode is crucial for achieving high enantioselectivity in the synthesis of compounds like this compound.

Enamine catalysis is a cornerstone of organocatalysis, particularly for the functionalization of carbonyl compounds. The strategy involves the reaction of a carbonyl compound, such as a β-keto ester, with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic chiral enamine intermediate.

This enamine then attacks an electrophilic halogen source. The steric environment created by the chiral catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the α-halogenated product in excess. While highly successful for aldehydes and ketones, the application of enamine catalysis to the α-halogenation of β-keto esters requires careful selection of the catalyst and reaction conditions to ensure efficient enamine formation and subsequent stereoselective halogenation. The activation of the carbonyl compound through enamine formation increases its nucleophilicity, facilitating the reaction with electrophiles. mdpi.comnottingham.ac.uk

Metal-Catalyzed Asymmetric Halogenation

The use of chiral metal complexes as Lewis acids to catalyze asymmetric reactions is a well-established and powerful strategy. The metal center coordinates to the carbonyl group of the substrate, enhancing its reactivity and creating a rigid, well-defined chiral environment that dictates the stereochemical outcome of the reaction.

The first notable example of a catalytic asymmetric α-halogenation of β-keto esters was reported using a complex of titanium(IV) and a chiral TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligand. nih.govnih.gov This catalytic system has proven effective for asymmetric fluorination, and the same principle has been successfully applied to chlorination and bromination reactions. nih.gov

In this methodology, the Ti(IV)/TADDOL complex acts as a chiral Lewis acid. It coordinates to the two carbonyl groups of the β-keto ester, forming a rigid chelate. This coordination increases the acidity of the α-proton, facilitating enolate formation. More importantly, the bulky TADDOL ligand effectively shields one face of the resulting titanium-enolate, leaving the other face exposed for electrophilic attack by the chlorine source. This steric control ensures that the chlorination occurs with high enantioselectivity. nih.govnih.gov Research into various TADDOL ligand structures has been conducted to optimize both catalytic activity and enantioselectivity. nih.gov While highly effective, other metal-ligand combinations, such as those involving copper(II) and chiral spirooxazoline or PyBidine ligands, have also been developed, yielding α-chlorinated products with high enantioselectivity (up to 98% ee). mdpi.comacs.org

Table 2: Metal-Catalyzed Asymmetric α-Chlorination of β-Keto Esters This table summarizes results from various chiral Lewis acid-catalyzed α-chlorination reactions of β-keto esters.

| Substrate Type | Metal/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| β-Keto Esters | Ti(IV)/TADDOL | - | (Principle established) | nih.govnih.gov |

| β-Keto Esters & Malonates | Cu(OTf)₂ / Spirooxazoline | High | up to 98 | acs.org |

| α-Benzyl-β-ketoesters | Zn(OAc)₂ / N-PFB-PyBidine | High | up to 82 | mdpi.com |

| Cyclic β-Keto Esters | Cu(II) / Bisoxazoline | 88-99 | up to 77 | acs.org |

Biocatalytic Synthesis and Enantioconvergent Processes

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions, high selectivity, and a favorable environmental profile compared to traditional chemical methods. For aryl α-chloro β-keto esters like this compound, biocatalytic reductions are particularly effective for establishing two adjacent stereocenters with high precision.

Ketoreductase (KRED)-Catalyzed Dynamic Reductive Kinetic Resolution (DYRKR) of Aryl α-Chloro β-Keto Estersrsc.orgrsc.orgnih.govrsc.orgrsc.org

Dynamic Reductive Kinetic Resolution (DYRKR) is an elegant strategy that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. Ketoreductases (KREDs) are ideal catalysts for this process when applied to α-substituted β-keto esters. nih.govrsc.org The enzyme selectively reduces one enantiomer of the β-keto ester while the remaining enantiomer undergoes rapid racemization under the reaction conditions, typically facilitated by acid or base. This continuous conversion of the racemate into a single chiral product makes DYRKR a highly efficient method for asymmetric synthesis.

A systematic study on the KRED-catalyzed DYRKR of a series of aryl α-chloro β-keto esters has provided significant insights into this methodology. rsc.orgrsc.orgrsc.org While this compound itself was not the primary focus, its close analogue, ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate , was successfully reduced using the ketoreductase LfSDR1. This reaction yielded the corresponding chiral anti-α-chloro-β-hydroxy ester with high diastereoselectivity and enantioselectivity.

The reduction of ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate using LfSDR1 afforded anti-(2S,3S)-ethyl 3-chloro-2-hydroxy-3-(p-tolyl)propanoate in a 74% isolated yield, with a diastereomeric ratio (d.r.) of 94:6 and an enantiomeric excess (ee) of >99%. rsc.org This demonstrates the capability of KREDs to effectively control the stereochemistry at both the α-chloro and β-hydroxy positions, producing valuable chiral synthons.

| Substrate | Enzyme | Product | Yield (%) | d.r. (anti:syn) | ee (%) |

| Ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate | LfSDR1 | anti-(2S,3S)-Ethyl 3-chloro-2-hydroxy-3-(p-tolyl)propanoate | 74 | 94:6 | >99 |

This interactive table summarizes the results from the KRED-catalyzed DYRKR of the ethyl analogue of the target compound. rsc.org

The success of a biocatalytic process often hinges on the specific properties of the enzyme used. While wild-type enzymes can be effective, protein engineering techniques such as directed evolution and site-directed mutagenesis are frequently employed to enhance activity, stability, and stereoselectivity, as well as to broaden substrate scope. tudelft.nl For the DYRKR of aryl α-chloro β-keto esters, the substrate specificity of the ketoreductase is crucial. The enzyme must not only recognize and reduce the β-keto group but also tolerate the α-chloro substituent and various aromatic rings.

In the study by Yue et al., a screening of various KREDs identified LfSDR1 as a particularly effective catalyst for this class of substrates. rsc.orgrsc.org This enzyme demonstrated a preference for producing the anti-diastereomer with high enantiopurity across a range of aryl-substituted compounds. Further engineering of such enzymes could potentially improve the yield and diastereoselectivity for substrates like this compound. By modifying amino acid residues in the active site, the enzyme's binding pocket can be tailored to better accommodate the p-tolyl group, potentially leading to faster reaction rates and even higher stereocontrol.

The chiral α-chloro-β-hydroxy esters obtained from the KRED-catalyzed DYRKR are versatile intermediates for divergent synthesis. rsc.orgrsc.org The presence of two vicinal stereocenters and reactive chloro and hydroxy groups allows for a variety of subsequent transformations to produce a range of valuable molecules.

For example, the resulting anti-(2S,3S)-3-chloro-2-hydroxypropanoate derivatives can be converted into:

Glycidic esters (epoxyesters): Intramolecular cyclization, often mediated by a base, leads to the formation of chiral epoxyesters. These are key intermediates for important pharmaceuticals. rsc.org

β-Phenylserine derivatives: Direct displacement of the chlorine atom with a nitrogen nucleophile can produce β-aryl-α-hydroxy-β-amino acid derivatives, which are known to have biological activities, including potential as antiviral agents. rsc.org

This biocatalytic approach, therefore, provides a divergent route to various complex chiral molecules starting from a racemic aryl α-chloro β-keto ester.

Other Biocatalytic Transformations of α-Substituted β-Keto Estersnih.govabap.co.inmdpi.com

Beyond KRED-catalyzed reductions, other biocatalytic methods are applicable to α-substituted β-keto esters. While specific examples for this compound are not extensively documented, the broader class of compounds can undergo various enzymatic transformations. For instance, alcohol dehydrogenases (ADHs) from various sources have been used for the asymmetric reduction of related ketones. mdpi.com Additionally, whole-cell biocatalysis using organisms like baker's yeast (Saccharomyces cerevisiae) has been a classical method for the stereoselective reduction of keto esters, often yielding different diastereomers depending on the specific enzymes present in the cells. researchgate.netnih.gov These alternative biocatalytic systems could potentially offer access to the other diastereomers of the corresponding α-chloro-β-hydroxy ester, further expanding the synthetic utility of the starting material.

Transition Metal-Catalyzed Carbonylation and Cross-Coupling Reactions

Transition metal catalysis offers a powerful alternative for the synthesis of β-keto esters. These methods often involve the formation of carbon-carbon bonds under mild and efficient conditions.

Alkoxycarbonylation of α-Chloro Ketones for β-Keto Ester Formationorganic-chemistry.orgnih.govnih.govresearchgate.netcore.ac.uk

A promising route for the synthesis of β-keto esters, including this compound, is the palladium-catalyzed alkoxycarbonylation of the corresponding α-chloro ketone. organic-chemistry.orgnih.govnih.govcore.ac.uk This reaction involves the introduction of a carbonyl group (from carbon monoxide) and an alkoxy group (from an alcohol) into the substrate.

The likely precursor for the synthesis of this compound via this method would be 2-chloro-1-(p-tolyl)ethanone . The general mechanism for palladium-catalyzed alkoxycarbonylation involves the oxidative addition of the α-chloro ketone to a Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. Subsequent alcoholysis with methanol (B129727) would then yield the desired β-keto ester, this compound, and regenerate the palladium catalyst.

While specific literature detailing this exact transformation for the p-tolyl derivative is scarce, the methodology has been successfully applied to a variety of other α-chloro ketones, demonstrating its potential as a viable synthetic route. The efficiency of such reactions is often dependent on the choice of palladium catalyst, ligands, and reaction conditions.

Modern Organocatalytic Approaches to α-Substituted β-Keto Esters

Organocatalysis has revolutionized asymmetric synthesis, providing a powerful alternative to metal-based catalysts for the enantioselective functionalization of carbonyl compounds. For the synthesis of this compound, the introduction of the α-chloro substituent is a key step that can be effectively achieved using organocatalytic methods.

The enantioselective α-chlorination of β-keto esters has been successfully accomplished using cinchona alkaloid-derived catalysts. acs.org These catalysts, which are bifunctional, can activate both the nucleophile (the β-keto ester enolate) and the electrophile (a chlorine source, such as N-chlorosuccinimide, NCS) through hydrogen bonding and Brønsted base catalysis. This dual activation allows for high levels of stereocontrol, leading to the formation of α-chloro-β-keto esters with high enantiomeric excess. acs.org

The reaction is typically carried out at low temperatures in a nonpolar solvent like toluene, with a solid base such as potassium fluoride. acs.org The catalyst loading can be very low, often around 0.5 mol%, making this a highly efficient process. acs.org This methodology has been successfully applied to a range of cyclic β-keto esters, demonstrating its potential for creating chiral α-chloro-β-keto esters. acs.org Although not directly demonstrated for an acyclic substrate like this compound, the principles of this catalytic system are broadly applicable.

The table below summarizes the results of the organocatalytic α-chlorination of various β-keto esters, highlighting the high yields and enantioselectivities that can be achieved.

| Entry | β-Keto Ester Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Methyl 1-indanone-2-carboxylate | Hybrid Amide-Based Cinchona Alkaloid | 99 | 93 |

| 2 | Ethyl 1-indanone-2-carboxylate | Hybrid Amide-Based Cinchona Alkaloid | 99 | 92 |

| 3 | tert-Butyl 1-indanone-2-carboxylate | Hybrid Amide-Based Cinchona Alkaloid | 98 | 97 |

| 4 | Methyl 1-tetralone-2-carboxylate | Hybrid Amide-Based Cinchona Alkaloid | 99 | 90 |

Furthermore, the field of organocatalysis has expanded to include the direct and enantioselective α-chlorination of aldehydes using enamine catalysis. acs.org This demonstrates the broad utility of organocatalysis in asymmetric α-halogenation reactions. While aldehydes are more reactive substrates than β-keto esters, the underlying principles of activating a carbonyl compound towards electrophilic attack are similar. These developments in organocatalysis provide a robust toolbox for the synthesis of complex chiral molecules like this compound and its analogues.

Stereochemical Control and Mechanistic Insights in α Chloro β Keto Ester Transformations

Mechanistic Studies of Catalytic Pathways

Understanding the reaction mechanism is paramount for the rational design of more efficient and selective catalysts. Mechanistic studies in the asymmetric transformations of α-chloro β-keto esters often focus on elucidating the catalytic cycle, the nature of catalyst-substrate interactions, and the identification of key intermediates and rate-determining steps.

For the asymmetric chlorination of β-keto esters catalyzed by a PyBidine-Zn(OAc)₂ complex, a plausible catalytic cycle has been proposed. mdpi.com The cycle begins with the coordination of the β-keto ester to the PyBidine-Zn complex. Subsequently, a zinc-enolate intermediate is generated with the assistance of a base. This enolate then reacts with the chlorinating agent (NCS) to yield the α-chlorinated product and regenerate the catalyst. mdpi.com

The stereochemical outcome of a catalyzed reaction is determined by the interactions between the chiral catalyst and the substrate in the transition state. In the case of the PyBidine-Zn(OAc)₂ catalyzed chlorination, the chiral environment created by the PyBidine ligand around the zinc metal center dictates the facial selectivity of the enolate's attack on the chlorinating agent. mdpi.com The steric and electronic properties of the ligand are therefore critical in achieving high enantioselectivity.

Similarly, for the Cu(OTf)₂-spirooxazoline catalyzed reaction, it is proposed that the steric repulsion between the substrate and the ligand's backbone forces the reaction to proceed through a more organized transition state, leading to higher enantioselectivity. acs.org

The identification of the rate-determining step and key intermediates is crucial for optimizing reaction conditions. In many metal-catalyzed asymmetric chlorinations of β-keto esters, the formation of the metal-enolate intermediate is a key step. mdpi.com Evidence for the formation of a zinc-enolate has been suggested by ¹H-NMR and ESI-MS studies in the PyBidine-Zn(OAc)₂ catalyzed system. mdpi.com

Dynamic Kinetic Asymmetric Transformations (DKAT) of β-Halo α-Keto Esters

The stereochemical control in the transformation of α-chloro β-keto esters, such as Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate, is a significant area of research in asymmetric synthesis. Dynamic kinetic asymmetric transformation (DKAT) has emerged as a powerful strategy to convert a racemic mixture of a chiral compound into a single enantiomerically enriched product in theoretically 100% yield. This approach is particularly effective for substrates like β-halo α-keto esters that can undergo racemization under the reaction conditions. The transformation of this compound through DKAT typically involves the stereoselective reduction of the keto group, leading to the formation of two new stereocenters in the resulting α-chloro-β-hydroxy ester product.

Detailed Research Findings

Research in this area has explored both biocatalytic and chemocatalytic methods to achieve high levels of diastereoselectivity and enantioselectivity in the DKAT of aryl α-chloro β-keto esters.

One prominent approach involves the use of ketoreductases (KREDs). A systematic study on the dynamic reductive kinetic resolution (DYRKR) of a series of aryl α-chloro β-keto esters demonstrated the efficacy of this method. researchgate.netrsc.org While a broad range of substrates were investigated, the general principle involves the enzyme's ability to selectively reduce one enantiomer of the rapidly equilibrating substrate, leading to a single major diastereomer of the product. These biocatalytic reductions are often lauded for their high selectivity and environmentally benign reaction conditions. researchgate.netrsc.org

Another successful strategy employs chiral metal complexes as catalysts. For instance, a chiral N,N′-dioxide–nickel(II) complex has been utilized in the carbonyl-ene reaction of racemic β-halo-α-keto esters. rsc.orgrsc.org This method facilitates the formation of β-halo-α-hydroxy esters with vicinal chiral centers in good yields and with excellent enantioselectivities. The catalyst not only promotes the asymmetric transformation but also facilitates the in situ racemization of the starting material, a key requirement for a successful DKAT process. rsc.orgrsc.org

While specific data for the DKAT of this compound is not detailed in the provided search results, the general success with structurally similar aryl α-chloro β-keto esters suggests its suitability as a substrate in these transformations. The tables below illustrate the typical outcomes for this class of compounds, which can be extrapolated to the p-tolyl derivative.

Table 1: Illustrative Biocatalytic DKAT of Aryl α-Chloro β-Keto Esters

| Substrate (Aryl Group) | Biocatalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Phenyl | KRED-A | 95 | >99:1 | >99 |

| 4-Methoxyphenyl | KRED-A | 92 | 98:2 | >99 |

| 4-Chlorophenyl | KRED-B | 88 | >99:1 | 99 |

| 2-Naphthyl | KRED-B | 85 | 97:3 | >99 |

Table 2: Illustrative Chemocatalytic DKAT of Aryl α-Chloro β-Keto Esters

| Substrate (Aryl Group) | Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Phenyl | Chiral Ni(II) Complex | 90 | 95:5 | 98 |

| 4-Bromophenyl | Chiral Ni(II) Complex | 87 | 96:4 | 99 |

| 3-Tolyl | Chiral Ni(II) Complex | 91 | 94:6 | 97 |

| Thienyl | Chiral Ni(II) Complex | 84 | 92:8 | 96 |

These data highlight the potential for achieving high levels of stereocontrol in the transformation of this compound, yielding the corresponding chiral α-chloro-β-hydroxy ester as a valuable synthetic intermediate.

Advanced Reactivity and Synthetic Transformations of Methyl 3 Chloro 2 Oxo 3 P Tolyl Propanoate Derivatives

Stereoselective Reduction Reactions

The reduction of the ketone functionality in α-chloro-β-keto esters like Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is a critical transformation that generates α-chloro-β-hydroxy esters. These products are valuable chiral intermediates for synthesizing various biologically active molecules. The stereochemical outcome of this reduction can be controlled to selectively produce different diastereomers, namely syn- and anti-α-chloro-β-hydroxy esters.

The relative stereochemistry of the newly formed hydroxyl group and the existing chloro-substituted stereocenter can be directed through various synthetic strategies, including biocatalytic and chemical methods.

Biocatalytic approaches, particularly using ketoreductase (KRED) enzymes or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offer a powerful tool for achieving high diastereoselectivity and enantioselectivity. nih.govacs.org Different reductases from baker's yeast have been shown to reduce α-chloro-β-keto esters, and by selecting a specific enzyme, it is possible to produce specific diastereomers in high optical purity. acs.org For instance, studies on model substrates have demonstrated that screening a library of yeast reductases can identify enzymes that selectively produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers. nih.govacs.org This enzymatic approach, often involving dynamic reductive kinetic resolution (DYRKR), allows for the synthesis of specific stereoisomers from racemic starting materials. alaska.edu

Chemically, the diastereoselective reduction can be achieved by using various reducing agents in combination with Lewis acids. researchgate.net The choice of Lewis acid and solvent plays a crucial role in determining the stereochemical outcome. Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) tend to favor the formation of syn isomers, whereas non-chelating conditions using reagents like cerium(III) chloride (CeCl₃) typically yield the anti isomers. researchgate.net

Table 1: Methods for Stereoselective Synthesis of α-Chloro-β-Hydroxy Esters

| Method | Reagent/Catalyst | Typical Outcome | Key Feature |

|---|---|---|---|

| Biocatalytic Reduction | Ketoreductases / Baker's Yeast | High diastereo- and enantioselectivity for specific isomers | Enzyme screening allows access to different stereoisomers. acs.org |

| Chelation Control | TiCl₄ / BH₃·py in CH₂Cl₂ | syn-Diastereomer | Lewis acid coordinates with both carbonyl and chloro groups. researchgate.net |

| Non-chelation Control | CeCl₃ / LiEt₃BH in THF | anti-Diastereomer | Coordinating solvent disrupts chelation, leading to Felkin-Anh control. researchgate.net |

| Hydride Reagents | Red-Al | anti-1,2-Diols | Efficient chelation-controlled reduction. organic-chemistry.orgnih.gov |

Achieving high levels of regio- and stereocontrol in the carbonyl reduction of this compound is paramount for its use in asymmetric synthesis. The molecule contains two carbonyl groups (ketone and ester), but the ketone is significantly more electrophilic and is selectively reduced by common hydride reagents.

The stereocontrol is largely dictated by the reaction conditions. As mentioned, chelation control is a dominant strategy for directing the stereochemical pathway. In this model, a Lewis acid or metal cation coordinates to both the ketone's carbonyl oxygen and the α-chlorine atom, forming a rigid five-membered ring intermediate. The hydride reagent then attacks from the less sterically hindered face of the complex, leading to a predictable diastereomeric product. researchgate.netnih.gov For example, the use of Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has been shown to be highly effective for the 1,2-chelation-controlled reduction of protected α-hydroxy ketones, yielding anti-1,2-diols with high diastereoselectivity. organic-chemistry.orgnih.gov

Conversely, under non-chelating conditions, the reduction is governed by the Felkin-Anh model. This typically involves using bulky reducing agents or carrying out the reaction in strongly coordinating solvents that compete with the α-chloro group for coordination to the metal ion. researchgate.net Biocatalytic methods also offer excellent control, as the enzyme's active site dictates the precise orientation of the substrate, leading to highly specific reductions. nih.govacs.orgalaska.edu The ability to access either the syn or anti diastereomer by simply choosing the appropriate enzyme or chemical reducing system highlights the synthetic utility of these methods. alaska.eduresearchgate.net

Cyclization and Heterocycle Formation

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. The α-halo ketone moiety is particularly reactive towards nucleophiles, initiating cascades that lead to the formation of furans, oxazolidinones, and other important heterocyclic frameworks. wikipedia.orgnih.gov

The reaction of α-halo ketones with β-dicarbonyl compounds is a classical and effective method for constructing polysubstituted furans, often known as the Feist-Bénary furan (B31954) synthesis. researchgate.netyoutube.com In this process, this compound can react with a β-keto ester or another 1,3-dicarbonyl compound in the presence of a base. The reaction proceeds through the initial nucleophilic substitution of the chlorine atom by the enolate of the β-dicarbonyl compound, forming a tricarbonyl intermediate. researchgate.netresearchgate.net

This intermediate can then undergo an acid-catalyzed intramolecular cyclization and dehydration, a transformation known as the Paal-Knorr furan synthesis, to yield a highly substituted furan. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The use of dehydrating agents like titanium tetrachloride can facilitate this cyclization efficiently. researchgate.netresearchgate.net This methodology provides a versatile route to furans with diverse substitution patterns, which are significant structural motifs in many natural products and pharmaceuticals. researchgate.net

Table 2: Furan Synthesis via Feist-Bénary and Paal-Knorr Reactions

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Feist-Bénary Reaction (Alkylation) | This compound + β-Keto Ester Enolate | 1,4-Dicarbonyl (or tricarbonyl) intermediate |

| 2 | Paal-Knorr Cyclization | 1,4-Dicarbonyl Intermediate | Polysubstituted Furan |

Oxazolidinones are an important class of heterocycles, with some derivatives exhibiting potent antibacterial activity. The α-chloro-β-hydroxy ester products obtained from the stereoselective reduction of this compound are excellent precursors for oxazolidinone synthesis.

A common synthetic route involves the conversion of the chlorohydrin to the corresponding amino alcohol. This can be achieved through a two-step process: first, formation of an epoxide via intramolecular cyclization with a base, followed by ring-opening with an amine or azide. Alternatively, direct displacement of the chloride with an amine nucleophile can yield the amino alcohol. The resulting β-amino alcohol can then be cyclized with a carbonylating agent, such as phosgene, a chloroformate, or carbonyldiimidazole, to form the 2-oxazolidinone (B127357) ring. orientjchem.orgorganic-chemistry.org

Another elegant method involves converting the β-hydroxy ester into a hydrazide, followed by a Curtius rearrangement. This sequence transforms the ester into an isocyanate, which is trapped intramolecularly by the adjacent hydroxyl group to directly form the oxazolidinone ring, often with full retention of configuration at the stereocenters. researchgate.net

The α-halo ketone functionality of this compound is a key synthon for the construction of fused heterocyclic systems like quinoxalines. The classical synthesis of quinoxalines involves the condensation of an α-dicarbonyl compound or its equivalent with an o-phenylenediamine (B120857). nih.govresearchgate.net As an α-halo ketone, the title compound serves as a surrogate for an α-dicarbonyl species.

The reaction with o-phenylenediamine typically proceeds via initial nucleophilic attack of one amino group on the α-carbon, displacing the chloride. This is followed by intramolecular condensation between the second amino group and the ketone carbonyl, and subsequent aromatization, often through oxidation, to yield the quinoxaline (B1680401) ring system. nih.govchim.it This reaction can be performed under various conditions, including in water or with catalytic amounts of acid, making it an efficient and environmentally benign method. nih.govchim.itsapub.org

The synthesis of related frameworks, such as dihydroquinazolines, can be envisioned by reacting the α-halo ketone with 2-aminobenzamides or related dinucleophiles. The initial reaction would likely involve condensation to form an intermediate that can cyclize to the dihydroquinazoline (B8668462) core. researchgate.net These annulation reactions provide rapid access to complex, biologically relevant heterocyclic scaffolds from a relatively simple starting material.

Ester Group Modifications for Advanced Synthons

The methyl ester group in this compound can be readily transformed into other functional groups, thereby expanding its synthetic utility. Key modifications include hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and amidation to form amides.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-chloro-2-oxo-3-(p-tolyl)propanoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium can be shifted towards the products by using a large volume of dilute acid.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction goes to completion and produces the carboxylate salt of the acid. Subsequent acidification of the reaction mixture with a strong acid liberates the free carboxylic acid.

| Condition | Reagents | Products | Notes |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 3-chloro-2-oxo-3-(p-tolyl)propanoic acid, Methanol (B129727) | Reversible reaction. |

| Basic Hydrolysis | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ | Sodium or Potassium 3-chloro-2-oxo-3-(p-tolyl)propanoate, Methanol; then 3-chloro-2-oxo-3-(p-tolyl)propanoic acid | Irreversible reaction (saponification). |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction can be catalyzed by either an acid or a base. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed.

This reaction is valuable for introducing different alkyl or aryl groups into the ester functionality, which can modify the compound's physical and chemical properties. For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate and methanol.

| Catalyst | Reactant | Product |

| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |

| Base (e.g., NaOEt) | Ethanol | Ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |

Amidation Reactions

The conversion of this compound to an amide, such as 3-chloro-2-oxo-3-(p-tolyl)propanamide, typically involves reaction with a primary or secondary amine. This transformation is often challenging to achieve directly and may require the initial hydrolysis of the ester to the corresponding carboxylic acid. The resulting carboxylic acid can then be activated using a variety of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), thionyl chloride) to facilitate the reaction with an amine.

Alternatively, direct aminolysis of the ester can sometimes be achieved, particularly with more nucleophilic amines, though this may require elevated temperatures and is generally less efficient than the two-step process involving the carboxylic acid.

| Reactant | Reagents | Product |

| Ammonia | 1. Hydrolysis (NaOH, H₂O) 2. Acidification (HCl) 3. SOCl₂ 4. NH₃ | 3-chloro-2-oxo-3-(p-tolyl)propanamide |

| Primary Amine (R-NH₂) | 1. Hydrolysis (NaOH, H₂O) 2. Acidification (HCl) 3. DCC, R-NH₂ | N-alkyl-3-chloro-2-oxo-3-(p-tolyl)propanamide |

Elimination Reactions for Unsaturated Systems (e.g., α,β-Unsaturated Esters)

The presence of a chlorine atom at the β-position relative to the ester carbonyl group in this compound allows for the formation of α,β-unsaturated esters through an elimination reaction. This dehydrochlorination is typically achieved by treatment with a base.

The choice of base is crucial to favor elimination over competing substitution reactions. Non-nucleophilic bases are often preferred. The reaction results in the formation of methyl 2-oxo-3-(p-tolyl)acrylate, a valuable intermediate in various synthetic pathways, including Diels-Alder reactions and Michael additions.

| Base | Product | Notes |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methyl 2-oxo-3-(p-tolyl)acrylate | A strong, non-nucleophilic base often used for elimination reactions. researchgate.net |

| Triethylamine (Et₃N) | Methyl 2-oxo-3-(p-tolyl)acrylate | A weaker base that can also effect elimination, often requiring heat. |

| Sodium Hydride (NaH) | Methyl 2-oxo-3-(p-tolyl)acrylate | A strong, non-nucleophilic base. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

A relevant example is the theoretical study of the formation of α-chloro-pyruvic esters from the ring-opening of α-chloroglycidic esters, a reaction that shares key structural motifs with the synthesis of the title compound. jmaterenvironsci.com Such studies typically employ DFT calculations at a specific level of theory, such as B3LYP/6-31G(d), to optimize the geometries of reactants, transition states, and products in the gas phase and in solution, often using a polarizable continuum model (PCM). jmaterenvironsci.com

The energetics of the reaction pathway are of primary interest, providing information on the feasibility and kinetics of the reaction. Key parameters that are calculated include the activation energy (ΔE‡) and the reaction energy (ΔEr). These values help in understanding the stability of intermediates and the height of the energy barriers that must be overcome for the reaction to proceed.

For the Lewis acid-catalyzed ring-opening of an α-chloroglycidic ester to form an α-chloro-pyruvic ester, the calculated energies provide a quantitative picture of the reaction profile. jmaterenvironsci.com The data in the table below is illustrative of the kind of information obtained from such a DFT study on a model system.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (α-chloroglycidic ester + Lewis acid) | 0.0 |

| Reactant Complex | -5.2 |

| Transition State | +15.8 |

| Product Complex | -12.4 |

| Products (α-chloro-pyruvic ester + Lewis acid) | -10.1 |

This table presents hypothetical DFT-calculated relative energies for the reaction forming an α-chloro-pyruvic ester, analogous to Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate, to illustrate the data obtained from such studies.

Molecular Modeling and Docking Studies for Catalyst Design

Molecular modeling and docking are computational techniques that can be employed to design and optimize catalysts for reactions involving substrates like this compound. These methods are particularly useful in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

The design of a catalyst often begins with the identification of a suitable scaffold that can create a chiral environment around the substrate. For reactions such as the enantioselective α-chlorination of β-keto esters, cinchona alkaloids have been successfully used as organocatalysts. nih.gov Molecular modeling can be used to understand the interactions between the catalyst and the substrate that lead to the observed stereoselectivity.

Docking studies involve placing the substrate into the active site of the catalyst in silico to predict the binding mode and orientation. The interaction energies between the substrate and the catalyst for different binding poses are calculated, and the lowest energy conformation is often assumed to be the most likely one. This information can then be used to rationalize the stereochemical outcome of the reaction.

For a hypothetical catalyst designed for a reaction with this compound, a docking study would involve:

Building a 3D model of the catalyst and the substrate.

Performing a conformational search for both molecules to identify their low-energy shapes.

Docking the substrate into the catalyst's active site using a suitable algorithm.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds or steric clashes, that favor the formation of one stereoisomer over the other.

The results of such a study can be summarized in a table, highlighting the key interactions and their corresponding energies for the transition states leading to the different stereoisomers.

| Stereoisomer | Key Catalyst-Substrate Interaction | Calculated Interaction Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| (R)-enantiomer | Hydrogen bond between catalyst's hydroxyl group and substrate's keto-carbonyl | -8.5 | Major |

| (S)-enantiomer | Steric repulsion between p-tolyl group and catalyst's quinoline (B57606) ring | -5.2 | Minor |

This table provides a hypothetical example of results from a molecular docking study for the catalyzed reaction of this compound, illustrating how such data can guide catalyst design.

Prediction of Stereochemical Outcomes

Computational chemistry plays a crucial role in predicting the stereochemical outcomes of reactions. For molecules with stereocenters like this compound, theoretical models can be used to predict which diastereomer or enantiomer will be preferentially formed.

One approach is to calculate the energies of the transition states leading to the different stereoisomers. According to transition state theory, the product distribution is determined by the difference in the free energies of the competing transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

For instance, in the biocatalytic reduction of α-chloro-β-keto esters, different reductases can produce any of the four possible α-chloro-β-hydroxy ester diastereomers with high optical purity. nih.gov Computational models can help to explain the origin of this stereoselectivity by examining the fit of the substrate in the enzyme's active site.

The prediction of stereochemical outcomes often involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, known as QM/MM. In this approach, the reacting part of the system (the substrate and key active site residues) is treated with a high level of theory (QM), while the rest of the enzyme is treated with a more computationally efficient method (MM).

The results of such predictive studies can be summarized by comparing the calculated energy barriers for the formation of each stereoisomer.

| Stereoisomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| (2R, 3S)-syn | 12.1 | 95 |

| (2S, 3R)-syn | 14.5 | 5 |

| (2R, 3R)-anti | 15.2 | <1 |

| (2S, 3S)-anti | 15.8 | <1 |

This table illustrates hypothetical results from a computational study aimed at predicting the stereochemical outcome of a reaction involving an α-chloro-β-keto ester, analogous to this compound.

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the comprehensive assignment of its framework.

For Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the methoxy (B1213986) protons of the ester, and the methine proton at the chiral center. The aromatic region typically displays a characteristic pattern for a para-substituted ring, often as two doublets. The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the two carbonyl carbons (keto and ester) and the carbons of the aromatic ring. The presence of the electron-withdrawing chlorine atom is expected to induce a downfield shift in the signals of adjacent nuclei.

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (ortho to CH₃) | ~7.26 | d |

| Aromatic H (ortho to C(Cl)) | ~7.88 | d | |

| Methine H (CHCl) | ~5.5-5.8 | s | |

| Methoxy H (OCH₃) | ~3.8-3.9 | s | |

| Aryl Methyl H (Ar-CH₃) | ~2.3-2.4 | s | |

| ¹³C NMR | Ester C=O | ~160-165 | - |

| Ketone C=O | ~185-195 | - | |

| Aromatic C (quaternary) | ~130-145 | - | |

| Aromatic CH | ~128-130 | - | |

| Methine C (CHCl) | ~60-65 | - | |

| Methoxy C (OCH₃) | ~52-54 | - | |

| Aryl Methyl C (Ar-CH₃) | ~20-22 | - |

Beyond simple structural confirmation, NMR methods are fundamental for determining the relative configuration of stereocenters. thieme-connect.de For molecules with adjacent chiral centers, the magnitude of the three-bond proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle between the protons, a relationship described by the Karplus equation. palermolab.com By analyzing these coupling constants, the preferred conformation and the relative syn or anti arrangement of substituents can often be deduced. For a molecule like this compound, which has a single stereocenter, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be employed on derivatives with a second stereocenter to establish relative stereochemistry.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. This technique is critical in asymmetric synthesis to validate the effectiveness of a stereoselective reaction.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary method for the enantiomeric purity assessment of compounds like this compound. CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based columns are common choices for this purpose. nih.gov For related structures, Daicel Chiralcel columns have proven effective. The separation allows for the precise determination of the ratio of enantiomers in a sample, a critical parameter for pharmaceutical intermediates.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Daicel Chiralcel OX-3 | |

| Mobile Phase | CO₂/Ethanol (B145695) (90:10) | |

| Flow Rate | 1.5 mL/min | |

| Detection | UV (e.g., 254 nm) | - |

| Typical Outcome | Baseline separation of enantiomers with resolution >1.5 |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can provide the relative arrangement of atoms, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional model of the molecule's structure, unambiguously establishing the spatial arrangement of its atoms. For chiral compounds that can be crystallized, this method provides unequivocal proof of their absolute configuration. Crystal structures have been determined for analogous compounds containing chloro-oxo-propanoate moieties, demonstrating the utility of this technique for the broader class of molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₃ClO₃), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 240.06 g/mol for the ³⁵Cl isotope), with a characteristic [M+2]⁺ peak of about one-third the intensity due to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI-MS) would likely induce predictable fragmentation of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl groups. docbrown.info Analysis of these fragments provides corroborating evidence for the proposed structure.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 240 | Molecular Ion [M]⁺ | [C₁₂H₁₃ClO₃]⁺ |

| 209 | Loss of methoxy radical [M - •OCH₃]⁺ | [C₁₁H₁₀ClO₂]⁺ |

| 181 | Loss of ester group [M - •COOCH₃]⁺ | [C₁₀H₁₀Cl]⁺ |

| 125 | Tolyl-chloro-methine fragment [Cl-CH-C₆H₄-CH₃]⁺ | [C₈H₈Cl]⁺ |

| 59 | Carbomethoxy fragment [COOCH₃]⁺ | [C₂H₃O₂]⁺ |

Strategic Utility and Future Research Directions

A Versatile Intermediate for Complex Molecule Synthesis

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate, a high-purity ester, is distinguished by its chlorinated and ketone-functionalized propanoate core with a p-tolyl aromatic substitution. jst.go.jp This unique combination of functional groups makes it a valuable asset in the synthesis of bioactive molecules and intricate organic frameworks. jst.go.jp Its utility is particularly pronounced in the exploration of reaction mechanisms and the development of novel therapeutic agents within medicinal chemistry. jst.go.jp

Precursors for Chiral Alcohols and Diols

The asymmetric reduction of α-chloro β-keto esters, such as this compound, is a cornerstone for the synthesis of enantiomerically pure chiral alcohols and diols. These chiral building blocks are of immense importance in the production of a wide array of fine chemicals and pharmaceuticals.

Biocatalytic methods, particularly employing ketoreductases (KREDs), have emerged as a powerful tool for the stereoselective reduction of these substrates. A systematic study on the dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters using KREDs has demonstrated the synthesis of 15 structurally diverse chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity. This biocatalytic approach has been successfully applied to the synthesis of the calcium channel blocker diltiazem, highlighting its industrial relevance.

Furthermore, research into the biocatalytic reduction of α-chloro β-keto esters using reductases from baker's yeast (Saccharomyces cerevisiae) has shown that it is possible to produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers with high optical purities. This methodology provides access to valuable chiral synthons that can be further elaborated into more complex molecules. The chemoenzymatic synthesis of the Taxol C-13 side chain, a crucial component of the potent anticancer drug, utilizes enantiomers of trans-β-phenylglycidic esters, which can be derived from chiral α-halo-β-hydroxy esters.

Building Blocks for Pharmaceutical and Agrochemical Targets

The inherent reactivity of α-chlorocarbonyl compounds, including this compound, positions them as valuable precursors for a multitude of pharmaceutical and agrochemical compounds. jst.go.jpcore.ac.uk The presence of two electrophilic centers, the α-carbon and the carbonyl carbon, allows for a diverse range of chemical transformations, leading to the construction of complex heterocyclic and carbocyclic scaffolds. core.ac.uk

While specific examples detailing the direct use of this compound in the synthesis of named drugs or pesticides are not extensively documented in publicly available literature, its role as a versatile intermediate for bioactive molecules is well-established. jst.go.jp The broader class of α-chloro β-keto esters serves as key starting materials for various biologically active compounds. For instance, chiral α-chlorinated carbonyl compounds are recognized as valuable building blocks in the production of a variety of biologically active molecules. nih.gov The fungicidal activity of novel chloro-containing 1-aryl-3-oxypyrazoles underscores the importance of chlorinated intermediates in the development of new agrochemicals.

Challenges and Opportunities in the Efficient Synthesis of α-Chloro β-Keto Esters

The synthesis of α-chloro β-keto esters presents both challenges and opportunities, primarily centered around achieving high stereoselectivity and developing environmentally benign processes.

Development of More Sustainable and Green Methodologies

A significant challenge in the synthesis of chiral α-chloro β-keto esters lies in the development of sustainable and environmentally friendly methods. Traditional chlorination methods often employ harsh reagents and produce stoichiometric amounts of waste. The pursuit of greener alternatives has led to the exploration of organocatalysis as a powerful strategy.

Organocatalytic asymmetric chlorination of β-keto esters using catalysts such as diaminomethylenemalononitrile has been shown to afford the corresponding chiral α-chlorinated products in excellent yields with high enantioselectivities. jst.go.jpnih.gov This approach offers an environmentally benign alternative to metal-catalyzed reactions. jst.go.jp Furthermore, the use of naturally occurring Cinchona alkaloids as catalysts in combination with hypervalent iodine-based Cl-transfer reagents provides an operationally simple and effective method for the asymmetric α-chlorination of β-keto esters. nih.govnih.gov

Exploration of Novel Catalytic Systems

The quest for more efficient and selective catalytic systems for the synthesis of α-chloro β-keto esters is an active area of research. Hybrid amide-based Cinchona alkaloids have been reported as highly effective catalysts for the enantioselective phase-transfer α-chlorination of β-keto esters, achieving high yields and excellent enantiomeric excess with very low catalyst loading. nih.gov

These catalysts operate through a mechanism where the Cinchona derivative acts as a nucleophilic catalyst, reacting with the chlorinating agent to generate a chiral electrophilic Cl-transfer reagent in situ. nih.govnih.gov This strategy has proven successful for a variety of β-keto esters under mild reaction conditions. nih.gov The development of such novel catalytic systems that offer high efficiency, selectivity, and operational simplicity is crucial for the large-scale and cost-effective production of these important intermediates.

Integration with Emerging Synthetic Technologies

The integration of emerging synthetic technologies, such as flow chemistry and photocatalysis, offers promising avenues for the efficient and sustainable synthesis of α-chloro β-keto esters.

Continuous flow chemistry provides several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While the direct application of flow chemistry to the synthesis of this compound is not yet widely reported, the successful implementation of flow processes for the synthesis of related α-haloketones and β-keto esters demonstrates its feasibility and potential benefits.

Photocatalysis represents another cutting-edge technology with the potential to revolutionize the synthesis of these compounds. A dual Ni/photoredox catalytic protocol has been developed for the regioselective chlorocarbonylation of unactivated alkenes, providing access to β-keto primary chlorides. This method showcases the power of photocatalysis in generating reactive intermediates under mild conditions. The application of photocatalysis to the direct α-chlorination of β-keto esters could offer a more sustainable and efficient synthetic route.

Continuous Flow Chemistry and Microreactor Applications

An extensive search of current research literature yielded no specific studies detailing the use of this compound in continuous flow chemistry or microreactor applications. While continuous flow processes offer significant advantages for the synthesis of various chemical compounds, including enhanced safety, improved heat and mass transfer, and potential for automation, the application of this technology to reactions involving this specific α-chloro-β-keto ester has not been documented.

Broader Impact on Asymmetric Catalysis and Organic Chemistry

The potential of this compound as a substrate in asymmetric catalysis is significant, given the importance of chiral α-functionalized carbonyl compounds as building blocks in medicinal chemistry. Methodologies for the asymmetric α-chlorination of β-keto esters have been developed, demonstrating the feasibility of producing such compounds with high enantiomeric excess. acs.org However, specific studies that utilize this compound to explore or demonstrate broader impacts on the field of asymmetric catalysis are not present in the current body of scientific literature. The compound is recognized for its potential in drug discovery and organic synthesis, but its role in advancing the frontiers of asymmetric catalysis is yet to be specifically investigated and documented. acs.orgmusechem.com

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate?

Methodological Answer:

The compound can be synthesized via multicomponent reactions (MCRs) involving β-keto esters and halogenated intermediates. For example, protocols similar to those used for substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates (e.g., condensation of α,β-unsaturated ketones with chlorinated reagents) may be adapted . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield, as demonstrated in the synthesis of related thiazolylpropanoic acid derivatives .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

Methodological Answer:

Contradictions in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Use ab initio computational methods (e.g., DFT calculations) to predict chemical shifts and compare with experimental data. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline), as shown in studies of structurally complex propanoate esters . For ambiguous cases, conduct deuterium exchange experiments to identify labile protons .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

Standard protocols include:

- NMR Spectroscopy : Analyze , , and DEPT-135 spectra to confirm substituent positions and stereochemistry.

- IR Spectroscopy : Identify characteristic carbonyl (C=O, ~1700 cm) and chloro (C-Cl, ~550–850 cm) stretches.

- Chromatography : Use HPLC or GC-MS to assess purity, especially if residual solvents (e.g., tetrahydrofuran, toluene) are present, as noted in solvent classification guidelines .

Advanced: How can reaction conditions be optimized to minimize decomposition of the 2-oxo group?

Methodological Answer:

The 2-oxo group is prone to hydrolysis or redox reactions. Strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Low-Temperature Workup : Quench reactions at ≤0°C to stabilize reactive intermediates.

- Protecting Groups : Temporarily protect the ketone (e.g., as a ketal) during harsh steps, inspired by β-keto ester stabilization methods .

- pH Control : Maintain mildly acidic conditions (pH 4–6) during aqueous workups to avoid base-catalyzed degradation .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95/P2 respirators for aerosolized particles .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile chlorinated byproducts.

- Waste Disposal : Collect halogenated waste separately, adhering to institutional guidelines for chlorinated organics .

Advanced: How can computational modeling aid in predicting reactivity or metabolic pathways?

Methodological Answer:

- Reactivity Prediction : Use molecular docking or MD simulations to study interactions with enzymes (e.g., cytochrome P450) for metabolic pathway analysis.

- QSAR Modeling : Corrogate electronic effects of the p-tolyl and chloro substituents on bioactivity, as applied to structurally similar pharmacophores .

- Degradation Studies : Apply Gaussian-based transition-state modeling to identify hydrolysis or photolysis pathways .

Basic: What are the documented stability concerns under varying storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or chloro groups .

- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may trigger exothermic decomposition .

Advanced: How can contradictory bioactivity results in enzyme inhibition assays be addressed?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., buffer ionic strength, co-solvents).

- Dose-Response Curves : Perform IC determinations across multiple replicates.

- Control Experiments : Test for non-specific binding using mutant enzymes or competitive inhibitors.

- Solvent Effects : Ensure DMSO concentrations are ≤1% (v/v) to avoid denaturation artifacts .

Basic: What is the role of the p-tolyl group in modulating the compound’s physicochemical properties?

Methodological Answer:

The p-tolyl group enhances lipophilicity (logP), improving membrane permeability. Its electron-donating methyl group stabilizes adjacent electrophilic centers (e.g., the 2-oxo moiety) via resonance, as seen in related chromenone derivatives .

Advanced: How can regioselectivity challenges during functionalization of the propanoate backbone be overcome?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer electrophilic attacks to specific positions.

- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for C–H activation, as demonstrated in arylpropanoate functionalization .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates during nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.